molecular formula C8H6FN3O3S B2871180 2-(3-Fluorosulfonyloxyphenyl)triazole CAS No. 2411265-01-3

2-(3-Fluorosulfonyloxyphenyl)triazole

Cat. No.: B2871180
CAS No.: 2411265-01-3
M. Wt: 243.21
InChI Key: YBWQTRKPFOSLFB-UHFFFAOYSA-N
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Description

2-(3-Fluorosulfonyloxyphenyl)triazole is a triazole derivative characterized by a fluorosulfonyloxy (-OSO₂F) substituent at the 3-position of the phenyl ring attached to the 1,2,4-triazole nucleus. This structural motif combines the electron-withdrawing properties of the fluorosulfonyl group with the aromatic triazole core, which is known for its versatility in medicinal chemistry and agrochemical applications. Triazole derivatives are widely studied for their biological activities, such as antiviral, antimicrobial, and enzyme inhibition, often attributed to their ability to form hydrogen bonds and interact with biological targets .

Properties

IUPAC Name

2-(3-fluorosulfonyloxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-10-4-5-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWQTRKPFOSLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The fluorosulfonyloxy group in 2-(3-Fluorosulfonyloxyphenyl)triazole distinguishes it from other triazole derivatives. Key comparisons include:

Compound Substituents Key Structural Features
This compound 3-Fluorosulfonyloxy phenyl, 1,2,4-triazole High electronegativity due to -OSO₂F; potential for enhanced binding and stability
Coumarin–1,2,3-triazole hybrids Coumarin, 1,2,3-triazole, tyrosol Electronegative groups (F, Cl) improve anticholinesterase activity (IC₅₀: 110–852 nM)
Benzimidazole-triazole hybrids Benzimidazole, 1,2,3-triazole Fluorine atoms enhance antiviral activity (IC₅₀: 75.98 nM against Omicron spike protein)
Quinolone–triazole conjugates Quinolone, 1,2,3-triazole Fluorine substituents critical for SARS-CoV-2 inhibition (SI > reference drugs)

Molecular Interactions

  • Triazole derivatives (e.g., COX-2 inhibitors) form hydrogen bonds with Tyr355, His90, and Arg513, mimicking SC-558 interactions .
  • Fluorine atoms in quinolone–triazole conjugates enhance hydrophobic interactions and metabolic stability .
  • Comparison : The fluorosulfonyloxy group’s strong electronegativity could strengthen hydrogen bonding or dipole interactions in target binding pockets, though steric effects may offset gains.

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